Product packaging for 7-n-Propylguanine(Cat. No.:CAS No. 33016-34-1)

7-n-Propylguanine

Cat. No.: B11905420
CAS No.: 33016-34-1
M. Wt: 193.21 g/mol
InChI Key: IOEUHJXEFHRRFX-UHFFFAOYSA-N
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Description

Research Rationale and Scope for 7-n-Propylguanine Investigations

The study of specific N7-alkylguanine adducts, such as this compound, is driven by the need to understand how variations in the alkyl chain length of modifying agents influence DNA damage and its consequences. While N7-methylguanine is extensively studied due to the prevalence of methylating agents, investigating adducts formed by longer alkyl chains, like the propyl group, is crucial for several reasons:

Structure-Activity Relationships: The length and structure of the alkyl group can significantly impact the chemical stability of the N7-guanine adduct, its susceptibility to cellular DNA repair mechanisms, and its potential to induce specific mutations. For instance, research indicates that larger alkyl groups generally promote faster depurination of N7-guanine adducts compared to methyl groups. nih.gov

Understanding Propylating Agents: Propylating agents, such as propylating nitrosoureas or other industrial chemicals, are encountered in various contexts. Characterizing the DNA adducts they form, including this compound, is essential for toxicological risk assessment.

Refining Biomarker Utility: Understanding the persistence and repair kinetics of different N7-alkylguanine adducts can refine their utility as biomarkers of exposure, allowing for more accurate estimations of internal dose and biological effect.

The scope of research into this compound would typically encompass:

Formation Mechanisms: Investigating the chemical reactions by which propylating agents interact with guanine's N7 position.

Adduct Stability: Quantifying the half-life of this compound in DNA under physiological conditions, comparing it to other N7-alkylguanines.

Repair Pathways: Determining which DNA repair enzymes recognize and process this compound adducts and their degradation products.

Biological Consequences: Assessing the potential mutagenicity or other cellular effects induced by this compound, possibly through in vitro studies using site-specifically modified oligonucleotides or in cellular models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N5O B11905420 7-n-Propylguanine CAS No. 33016-34-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33016-34-1

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

2-amino-7-propyl-1H-purin-6-one

InChI

InChI=1S/C8H11N5O/c1-2-3-13-4-10-6-5(13)7(14)12-8(9)11-6/h4H,2-3H2,1H3,(H3,9,11,12,14)

InChI Key

IOEUHJXEFHRRFX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1C(=O)NC(=N2)N

Origin of Product

United States

Detailed Research Findings and Data Tables

Alkylation by N-Nitroso Compounds and Their Metabolites

N-nitroso compounds are a class of potent alkylating agents that can lead to the formation of various DNA adducts, including this compound, following metabolic activation.

Formation from N-Nitrosodipropylamine Metabolism: Insights into α-Hydroxylation Pathways

The metabolic activation of N-nitrosodipropylamine (NDPA) is a critical prerequisite for its interaction with DNA. The primary and most significant metabolic pathway for the bioactivation of NDPA is α-hydroxylation. nih.gov This enzymatic process, primarily catalyzed by cytochrome P450 enzymes such as P450 2E1 and P450 2B1, involves the hydroxylation of one of the propyl chains at the carbon atom adjacent to the nitroso group (the α-carbon). nih.govnih.gov

This initial hydroxylation step results in the formation of an unstable intermediate, N-nitroso-1-hydroxypropylpropylamine. nih.gov This intermediate then undergoes spontaneous decomposition, yielding propionaldehyde (B47417) and a reactive propyl diazohydroxide. nih.gov It is this metabolic cascade that ultimately generates the alkylating species responsible for modifying DNA bases.

Role of Alkyldiazonium Ions as Alkylating Species

Following the α-hydroxylation of N-nitrosodipropylamine and the decomposition of the resulting N-nitroso-1-hydroxypropylpropylamine, a key reactive intermediate, the propyldiazonium ion, is formed from the propyl diazohydroxide. nih.gov This alkyldiazonium ion is a potent electrophile and is considered the ultimate alkylating species that reacts with nucleophilic sites on DNA bases. nih.govnih.gov The high reactivity of the propyldiazonium ion drives the alkylation of DNA, leading to the formation of adducts such as this compound. The formation of these diazonium ions is a common feature in the bioactivation of many N-nitrosamines. nih.gov

Experimental Evidence for Direct Alkylation (SN2-like) versus Carbocation (SN1-like) Involvement in this compound Formation

The precise mechanism by which the propyldiazonium ion alkylates guanine has been a subject of investigation, with evidence pointing towards a mechanism with characteristics of both bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1).

A key study investigating the reaction of n-propylnitrosourea with guanosine (B1672433) provided significant insights. nih.gov It was observed that the alkylation at the N7 position of guanine resulted exclusively in the formation of this compound, with no rearranged isopropyl adducts detected. nih.gov This lack of rearrangement is indicative of a direct, SN2-like mechanism, where the nucleophilic N7 atom of guanine attacks the n-propyl group of the diazonium ion in a concerted step. nih.gov

Conversely, alkylation at the O6 position of guanine by the same compound led to the formation of O6-isopropylguanosine, a rearranged product. nih.gov This rearrangement suggests that the transition state for the reaction at the O6 position is "looser" and possesses more SN1-like character, allowing for the formation of a carbocation-like species that can rearrange before reacting with the oxygen atom. nih.gov

Computational studies using density functional theory have further elucidated this by showing that with increasing complexity of the alkylating agent, there is a shift from N7- to O6-alkylation, which is associated with a greater proportion of SN1 character in the SN2 transition state. nih.govnih.gov Therefore, the formation of this compound from the n-propyldiazonium ion is best described as proceeding through a direct SN2-like pathway.

Formation via N-Propylnitrosourea: Detection of n-Propyl and Iso-propyl Adducts

The reaction of N-propylnitrosourea (PNU) with DNA provides direct evidence for the formation of propyl-guanine adducts. In in vitro studies where calf thymus DNA was incubated with tritium-labeled PNU, both n-propyl and isopropyl adducts were identified. nih.gov

High-performance liquid chromatography (HPLC) analysis of the hydrolyzed DNA revealed the presence of several alkylated purines. This compound and O6-n-propylguanine were identified as the major reaction products. nih.gov Alongside these, 7-iso-propylguanine and O6-iso-propylguanine were detected as minor products. nih.gov The formation of these rearranged isopropyl adducts, even as minor products, indicates that the alkylating intermediate derived from PNU can undergo isomerization, suggesting the transient formation of a carbocation-like species. The ratio of O6-propylguanines (n- and iso-) to 7-propylguanines (n- and iso-) was found to be 0.73. nih.gov

Precursor CompoundDNA SourceMajor Adducts FormedMinor Adducts FormedO6/N7-propylguanine Ratio
N-Propylnitrosourea (PNU)Calf Thymus DNAThis compound, O6-n-propylguanine7-iso-propylguanine, O6-iso-propylguanine0.73

Formation via Halogenated Hydrocarbons

Halogenated hydrocarbons represent another class of chemicals capable of inducing the formation of this compound through direct alkylation of DNA.

Reaction of 1-Bromopropane (B46711) with DNA and Deoxyguanosine: In Vitro Characterization

The industrial solvent 1-bromopropane has been shown to be a direct-acting alkylating agent that can form an adduct with guanine in DNA. In vitro studies have demonstrated that the incubation of 1-bromopropane with calf thymus DNA under physiological conditions leads to the formation of this compound. researchgate.net

The identity of the N7-propyl guanine adduct has been confirmed through various analytical techniques, including liquid chromatography-electrospray ionization mass spectrometry (LC-ESI MS). researchgate.net Furthermore, when 2'-deoxyguanosine (B1662781) was incubated with 1-bromopropane, the corresponding N7-propyl adduct was also produced, and its formation was found to be proportional to the concentration of 1-bromopropane used. researchgate.net These findings indicate that 1-bromopropane can directly alkylate the N7 position of guanine without the need for metabolic activation. researchgate.net

ReactantSubstrateIncubation ConditionsAdduct FormedAnalytical Method
1-Bromopropane2'-DeoxyguanosinePhysiologicalN7-propyl adductUV, HPLC, ESI-MS
1-BromopropaneCalf Thymus DNAPhysiologicalN7-guanine adductLC-ESI MS

Assessment of Direct Alkylating Agent Activity of 1-Bromopropane

1-Bromopropane (1-BP) is recognized for its role as a direct alkylating agent, capable of forming DNA adducts without the need for metabolic activation. gezondheidsraad.nlnih.gov Alkylating agents are electrophilic compounds that react with nucleophilic sites in biological molecules, such as DNA, forming covalent bonds. nih.govmdpi.com The primary mechanism involves the substitution of an alkyl group for a hydrogen atom on the DNA molecule, leading to potential cytotoxic and mutagenic effects. nih.gov

Research has demonstrated that 1-bromopropane can directly interact with DNA to form various adducts. In vitro studies have shown that exposure to 1-bromopropane results in the formation of this compound (N7-PrGua). gezondheidsraad.nl Specifically, N7-propylguanine was observed after incubating DNA with up to 1 mg/mL of 1-bromopropane for as long as six hours, and this formation occurred independently of the presence of liver homogenate, underscoring its direct-acting nature. gezondheidsraad.nl The N7 position of guanine is a highly nucleophilic site within DNA, making it a preferential target for many alkylating agents. portlandpress.comoncohemakey.com The formation of such adducts is a key indicator of exposure to a genotoxic substance. nih.govcapes.gov.br While 1-bromopropane's genotoxicity is linked to these molecular alterations, the broader mechanisms of carcinogenesis also involve factors like oxidative stress and glutathione (B108866) depletion. nih.gov

Endogenous Formation and Background Occurrence of N7-Alkylguanine Adducts

N7-alkylguanine adducts are not formed exclusively through exposure to external chemicals; they are also present as naturally occurring, or endogenous, background adducts in the DNA of unexposed individuals. nih.govnih.gov The cellular environment contains numerous endogenous alkylating agents that can modify DNA. portlandpress.com These endogenous sources contribute to a steady-state level of DNA damage, including the formation of various N7-alkylguanine adducts. nih.govnih.gov

The existence of these background adducts establishes the concept of endogenous DNA damage. nih.gov For instance, N7-methylguanine (N7-Me-Gua) and N7-(2-hydroxyethyl)guanine (N7-HE-Gua) have been detected in the tissues of animals and humans not known to be exposed to specific carcinogens that would produce these adducts. nih.govnih.gov The endogenous formation of N7-HE-Gua, for example, results in background levels observed in mice, rats, and humans, with amounts in rodents ranging from 1-18 adducts per 10⁷ nucleotides. nih.gov This baseline of DNA damage is a critical consideration in toxicological and epidemiological studies, as it provides a reference point against which to measure the impact of exogenous exposures. nih.govnih.gov

Age-Related Trends in Endogenous N7-Guanine Adduct Levels

Research indicates that the background levels of endogenous N7-guanine adducts tend to increase with age. nih.govnih.gov This accumulation of DNA damage is considered a hallmark of the aging process. nih.govcornell.edu Studies in rodent models have provided quantitative evidence for this trend. For example, the amount of endogenous N7-Me-Gua was found to be twice as high in the liver DNA of 24-month-old rats compared to 6-month-old animals. nih.gov A similar observation was made in mice, where 29-month-old animals had double the endogenous N7-Me-Gua levels compared to 11-month-old mice. nih.gov

This age-dependent increase in DNA adducts may be due to a combination of factors, including a potential increase in the rate of endogenous damage formation and a possible decline in the efficiency of DNA repair mechanisms over time. nih.gov Furthermore, studies have shown that older animals not only have higher background levels but may also form more adducts than younger animals when exposed to the same dose of an alkylating agent. nih.gov This suggests that aging can influence both the baseline level of DNA damage and the susceptibility to further damage from exogenous sources. nih.gov

Table 1: Age-Related Increase in Endogenous N7-Methylguanine (N7-Me-Gua) in Rodents

SpeciesTissueAge ComparisonFold Increase in N7-Me-GuaReference
RatLiver24 months vs. 6 months~2-fold nih.gov
Mouse (C57BL/6NNia)Not specified29 months vs. 11 months~2-fold nih.gov

Chemical Synthesis Methodologies for Reference Standards in Research

The accurate detection and quantification of DNA adducts like this compound in biological samples rely on the availability of pure, well-characterized reference standards. ncl.ac.uk Chemical synthesis provides the necessary materials for developing and validating analytical methods, such as mass spectrometry. ncl.ac.uk Various methodologies have been developed for the regioselective alkylation of guanine to produce N7-alkylguanine derivatives. researchgate.netnih.govmdpi.com

A common strategy involves the direct alkylation of guanine or its nucleoside/nucleotide derivatives with an appropriate alkylating agent. nih.govmdpi.com However, controlling the site of alkylation is a significant challenge, as alkylation can also occur at other positions, such as N9, O6, and N3. mdpi.commdpi.com To achieve N7-selectivity, chemists often employ protecting groups or manipulate reaction conditions. mdpi.com For instance, certain guanine precursors with bulky substituents at other positions can sterically hinder reactions at those sites, favoring alkylation at the N7 position. mdpi.com Another approach is the Mitsunobu reaction, which is often reported to favor N9 alkylation but can be modulated to produce N7 isomers. mdpi.com A general scheme for synthesizing N7-alkylated guanosine derivatives can start from a protected 2'-deoxyguanosine, which is then reacted with an alkylating agent (e.g., an alkyl bromide) in a suitable solvent like dimethylformamide (DMF). nih.gov

Table 2: Overview of Synthesis Strategies for N7-Alkylguanine Derivatives

MethodDescriptionKey ConsiderationsReference
Direct AlkylationReaction of a guanine derivative with an alkyl halide (e.g., propyl bromide) or other alkylating agent.Often produces a mixture of N7 and N9 isomers. Reaction conditions (base, solvent) can influence regioselectivity. nih.govmdpi.com
Mitsunobu ReactionReaction of a guanine derivative with an alcohol in the presence of an azodicarboxylate and a phosphine.Typically shows high selectivity for the N9 position, but N7-isomer formation can occur. mdpi.com
Use of Protected PrecursorsUtilizing guanine derivatives with protecting groups on other reactive sites to direct alkylation to the N7 position.Requires additional synthesis steps for protection and deprotection. Can significantly improve regioselectivity. nih.gov

Biological Relevance and Molecular Fate of 7 N Propylguanine Adducts

Characterization as a DNA Adduct

7-n-Propylguanine is characterized as a DNA adduct formed by the covalent attachment of a propyl group to the guanine (B1146940) base within the DNA molecule.

The N7 position of guanine is a highly nucleophilic site in DNA, making it the primary target for alkylating agents, including those that can form propylguanine adducts nih.govquora.comwikipedia.org. This preferential alkylation at N7 is due to the electronic distribution within the guanine molecule, where the lone pair of electrons on the N7 nitrogen is not involved in the aromaticity of the purine (B94841) ring, thus rendering it more available for electrophilic attack quora.com. For instance, 1-bromopropane (B46711), a chemical used as a solvent, has been shown to form N7-guanine adducts, specifically N7-propyl guanine, in vitro with deoxyguanosine and in calf thymus DNA researchgate.netresearcher.life. This specificity is a common feature of many alkylating agents, which often react via SN2 mechanisms, targeting the electron-rich N7 of guanine nih.govoncohemakey.com.

N7-guanine adducts, including those formed by propyl groups, are generally considered chemically unstable nih.govportlandpress.comnih.gov. The addition of an alkyl group to the N7 position imparts a positive charge to the guanine ring, which destabilizes the glycosidic bond connecting the base to the deoxyribose sugar portlandpress.comnih.govresearchgate.net. This instability can lead to spontaneous depurination, where the modified guanine base is released from the DNA strand, creating an abasic (AP) site portlandpress.comnih.govresearchgate.netresearchgate.net. The half-life of N7-alkylguanine adducts in DNA can range from hours to days, depending on the specific alkyl group and the surrounding DNA environment nih.govpsu.edu.

The implication for DNA base pairing is significant. While some studies suggest that N7-alkylguanine adducts, particularly smaller ones like N7-methylguanine, might not drastically alter base pairing geometry and could potentially pair with cytosine, their instability often leads to depurination or other modifications before replication can accurately interpret the lesion nih.govnih.govnih.gov. The positively charged N7-alkylguanine has been proposed to promote mispairing with thymine (B56734), potentially leading to G-to-A transitions, although this is often debated due to the adduct's inherent instability and rapid removal or transformation nih.govresearchgate.net.

Conversion to Secondary DNA Lesions

The chemical instability of N7-alkylguanine adducts means they are not always the final form of DNA damage. They can be converted into other types of lesions.

A significant pathway for the molecular fate of N7-alkylguanine adducts is the opening of the imidazole (B134444) ring, leading to the formation of formamidopyrimidine (FAPy) derivatives portlandpress.comresearchgate.netnih.govrsc.orgrsc.org. For example, N7-alkylguanine adducts can undergo hydrolytic opening of the imidazole ring to yield alkyl-FAPy lesions portlandpress.comrsc.orgrsc.org. These FAPy derivatives are often more persistent in DNA than their parent N7-alkylguanine adducts portlandpress.comnih.gov. Studies on N7-methylguanine have shown that the resulting methyl-FAPy lesion has a significantly higher mutation frequency compared to the N7-methylguanine itself portlandpress.com. The enhanced persistence of FAPy derivatives means they can remain in the DNA for longer periods, increasing the likelihood of being encountered by DNA replication or repair machinery, thereby contributing to cellular toxicity or mutagenesis.

Biomarker Potential in Exposure Assessment (Non-human Models)

The formation and persistence of DNA adducts can serve as valuable indicators of exposure to genotoxic agents. N7-guanine adducts, in general, have shown promise as biomarkers.

N7-guanine adducts, including those formed by propylating agents, are recognized for their potential as biomarkers of internal exposure to alkylating agents nih.govnih.govca.gov. Their formation is often a direct consequence of exposure to specific chemicals. For example, studies have shown that 1-bromopropane exposure leads to the formation of N7-propyl guanine adducts in the DNA of various organs in rats, with adduct levels increasing in a dose- and time-dependent manner, particularly in the liver ca.govresearchgate.net. This observation suggests that N7-propyl guanine can serve as a molecular dosimeter for exposure to 1-bromopropane ca.gov.

While N7-guanine adducts are typically formed in higher abundance compared to other DNA adducts, their utility as biomarkers is sometimes qualified by their chemical instability and limited mutagenic potential nih.govca.govaopwiki.org. However, their presence can confirm exposure to the target tissue and demonstrate the molecular dose received aopwiki.org. The development of sensitive analytical methods, such as LC-MS/MS, allows for the detection and quantification of these adducts, even at low levels, in biological samples ca.govmdpi.com. Research also indicates that the ring-opened FAPy derivatives, which are more persistent, may also contribute to the biomarker utility, especially in capturing cumulative exposure portlandpress.comnih.gov.

Dose- and Time-Dependent Formation and Organ Distribution in Animal Models

Studies investigating the formation and distribution of N7-alkylguanine adducts, including those related to propyl groups, in animal models reveal that these adducts are generally formed rapidly and can be detected in various tissues. For instance, research on similar N7-alkylguanine adducts indicates that their levels can reach a plateau after approximately 7-10 days of continuous exposure, suggesting a steady-state is reached when formation and loss rates are balanced nih.gov.

While direct quantitative data specifically for this compound across multiple organs and time points in a single study is not extensively detailed in the provided search results, general trends for N7-alkylguanine adducts can be inferred. For example, in studies involving other alkylating agents like N-nitrosodi-n-propylamine (NDPA), this compound was detected in the hepatic DNA of rats, indicating its formation in the liver researchgate.netresearchgate.net. Similarly, N7-glycidamide-guanine adducts, formed from acrylamide (B121943), were found in the liver, kidney, and lung of rats, with formation occurring in a dose- and time-dependent manner, and levels were generally low at lower doses nih.gov. Another study on 1-bromopropane, which can form N7-propyl guanine, showed proportional production of the adduct with the amount of 1-bromopropane used in vitro researcher.liferesearchgate.net.

The persistence of N7-alkylguanine adducts is generally considered to be shorter compared to other types of DNA adducts. For example, N7-methylguanine has a half-life of approximately 19 hours under certain conditions portlandpress.com, and N7-ethylguanine adducts have half-lives that are dependent on the specific alkyl group and tissue nih.gov. Studies on N7-alkylguanine adducts of styrene (B11656) oxide showed a rapid removal within the first 2 weeks, followed by a slower decline oup.com. This relative instability means that N7-guanine adducts are often considered good biomarkers for recent exposure rather than long-term accumulation nih.govcapes.gov.brnih.gov.

Table 1: General Trends in N7-Alkylguanine Adduct Formation and Persistence

Adduct Type (General)Primary Target Organ(s) (Examples)Time to Peak FormationGeneral Persistence/Half-lifeBiomarker Utility
N7-AlkylguanineLiver, Kidney, Lung, Spleen, TestesRapid (hours)Relatively short (hours to days); biphasic declineGood for recent exposure

Mutagenic Implications and Causal Link Assessment

The biological significance of N7-guanine adducts, including this compound, is a subject of ongoing research, particularly concerning their mutagenic potential.

Evaluation of Direct Mutagenic Potential of N7-Guanine Adducts

N7-guanine adducts, such as 7-methylguanine (B141273) (N7-MeG), are the most abundant alkylative DNA lesions formed by many alkylating agents nih.govosti.govfao.org. However, despite their high frequency, N7-alkylguanine adducts are generally considered to be less mutagenic than other types of adducts, such as O6-alkylguanine nih.govportlandpress.comcapes.gov.brnih.govresearchgate.netaacrjournals.org. This is partly because they are chemically unstable and can undergo spontaneous depurination, forming abasic sites, or imidazole ring opening, leading to formamidopyrimidine (Fapy) derivatives nih.govportlandpress.comnih.gov. While abasic sites can be mutagenic if not repaired, N7-alkylguanine adducts themselves are often tolerated by DNA polymerases. For example, translesion synthesis (TLS) polymerases, like human DNA polymerase eta (polη), can efficiently bypass N7-methylguanine, often forming a canonical Watson-Crick base pair with cytosine with minimal errors nih.govosti.govfao.orgmdpi.com. This efficient bypass suggests that N7-alkylguanine adducts may not directly lead to significant mutations when processed by these polymerases portlandpress.comnih.govosti.govfao.org.

However, the conversion of N7-guanine adducts to ring-opened lesions (FAPy) can increase their mutagenic potency nih.gov. Some studies suggest that N7-alkylguanine adducts might contribute to genotoxicity indirectly by inducing DNA strand breaks, either through abasic site formation or during their repair oup.com.

Contrast with O6-Alkylguanine Adducts and Their Predominant G→A Mutagenesis

A significant contrast exists between the mutagenic potential of N7-alkylguanine adducts and O6-alkylguanine adducts. O6-alkylguanine adducts, although formed at lower levels than N7-alkylguanine adducts, are considered highly mutagenic and cytotoxic nih.govresearchgate.netaacrjournals.orgmdpi.commdpi.comaopwiki.orgnih.govresearchgate.net. The primary mechanism by which O6-alkylguanine adducts cause mutations is through mispairing during DNA replication. Specifically, O6-alkylguanine adducts tend to mispair with thymine instead of cytosine, leading to G:C to A:T transition mutations researchgate.netmdpi.commdpi.comresearchgate.netpsu.edunih.gov. This G→A transition is a hallmark of O6-alkylguanine adducts and is a critical step in the initiation of chemically induced carcinogenesis researchgate.netmdpi.commdpi.comresearchgate.netpsu.edunih.gov.

In contrast, N7-alkylguanine adducts are generally not considered to cause this specific G→A transition. While N7-alkylguanine adducts can lead to other types of DNA damage or mutations, their direct contribution to G→A transitions is minimal compared to O6-alkylguanine nih.govportlandpress.comcapes.gov.brnih.govresearchgate.netaacrjournals.org. The relative ratio of N7-alkylguanine to O6-alkylguanine adducts formed by an alkylating agent has been shown to correlate with its carcinogenic potency, with a higher N7/O6 ratio often associated with lower carcinogenicity nih.govnih.gov. This reinforces the understanding that O6-alkylguanine adducts are the primary drivers of G→A mutations and, consequently, a significant factor in the carcinogenicity of many alkylating agents.

Table 2: Comparison of Mutagenic Potential: N7-Alkylguanine vs. O6-Alkylguanine Adducts

Adduct TypePrimary Mutagenic MechanismPredominant Mutation TypeBiological Significance
N7-Alkylguanine Generally low direct mutagenicity; can form abasic sites/Fapy lesions; often bypassed error-free by TLS polymerases.Variable; often less significant than O6 adducts.Biomarker of exposure; potential indirect genotoxicity via instability or repair.
O6-Alkylguanine Mispairing with thymine during DNA replication.G:C → A:T transitionsHighly mutagenic and cytotoxic; a critical step in chemical carcinogenesis.

Compound List:

this compound

7-methylguanine (N7-MeG)

O6-alkylguanine

O6-methylguanine (O6-MeG)

O6-ethylguanine (O6-Et-Gua)

O6-n-propylguanine

O6-n-butylguanine

O6-n-octylguanine

N7-ethylguanine (N7-Et-Gua)

N7-propylguanine

N7-alkylguanine

O4-alkylthymine

N7-glycidamide-guanine (N7-GA-Gua)

Aflatoxin-N7-Guanine (AFB-N7-guanine)

4-ABP-C8-dG

4-ABP-C8-dA

4-ABP-N2-dG

N2-BPDE-dG

N7-HPTE-dG

N7-HPTE-Gua

Cellular Processing and Dna Repair Mechanisms Relevant to 7 N Propylguanine

Distinguishing Chemical Depurination from Enzymatic Excision Pathways

7-n-Propylguanine, as an N7-alkylguanine, is characterized by a weakened N-glycosidic bond. This inherent instability makes it susceptible to two primary fates within the cell: spontaneous chemical depurination and enzymatic excision.

Spontaneous Depurination: This is a non-enzymatic, chemical process where the alkylated base detaches from the DNA backbone. The positive charge on the N7 position of the guanine (B1146940) ring, exacerbated by the attached propyl group, destabilizes the N-glycosidic bond, leading to its hydrolysis mdpi.comnih.govresearchgate.netswan.ac.uk. This process results in the formation of an abasic (AP) site, a common intermediate in DNA repair pathways. The rate of spontaneous depurination can be influenced by factors such as DNA sequence and local DNA structure researchgate.netnih.gov.

Enzymatic Excision: Alternatively, this compound can be directly recognized and removed by specific DNA glycosylase enzymes. These enzymes catalyze the hydrolysis of the N-glycosidic bond, also generating an abasic site. Enzymes such as N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG), and AlkD have been identified as capable of excising N7-alkylguanines, including N7-methylguanine, thereby initiating the Base Excision Repair (BER) pathway nih.govresearchgate.netmdpi.comnih.govoup.comnih.govacs.org.

The critical distinction lies in the mechanism: depurination is a spontaneous chemical breakdown, whereas enzymatic excision is a biologically mediated process. However, both pathways converge to create an abasic site, which then signals for further processing by the DNA repair machinery.

Absence of Direct Removal by O6-Alkylguanine-DNA Alkyltransferase (AGT)

O6-Alkylguanine-DNA Alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT), is a crucial DNA repair protein primarily responsible for removing alkyl groups from the O6 position of guanine and the O4 position of thymine (B56734) mdpi.comencyclopedia.pubnih.gov. AGT functions through a unique, irreversible, "suicide" mechanism where it transfers the alkyl group from the damaged DNA base to a cysteine residue in its active site, thus directly restoring the DNA base without requiring cofactors nih.govnih.govmdpi.com.

However, AGT exhibits high specificity for alkylation damage at the O6 position of guanine. It does not possess the enzymatic activity to directly recognize or remove alkyl groups from the N7 position of guanine, such as those found in this compound mdpi.comencyclopedia.pubmdpi.com. Therefore, this compound lesions are not substrates for direct repair by AGT.

Interactions with General DNA Repair Pathways (e.g., Base Excision Repair)

Given that this compound is not a substrate for AGT, its repair primarily relies on general DNA repair pathways, most notably the Base Excision Repair (BER) pathway mdpi.commdpi.comoup.comcreative-diagnostics.comnih.govbmbreports.org. The BER pathway is a fundamental cellular mechanism designed to correct small, non-helix-distorting DNA base lesions, including those resulting from alkylation.

The initiation of BER for N7-alkylguanines, including this compound, occurs via one of two routes:

Spontaneous Depurination: As described above, the chemical instability of the N-glycosidic bond in this compound can lead to spontaneous depurination, creating an abasic (AP) site mdpi.comnih.govresearchgate.netswan.ac.uk.

Enzymatic Excision by DNA Glycosylases: Specific DNA glycosylases, such as N-methylpurine DNA glycosylase (MPG/AAG) or AlkD, can recognize and excise N7-alkylguanines from the DNA backbone, also generating an AP site nih.govresearchgate.netmdpi.comnih.govoup.comnih.govacs.org.

Once an AP site is formed, regardless of whether it resulted from spontaneous depurination or enzymatic excision, it becomes the substrate for subsequent steps in the BER pathway. AP endonucleases cleave the DNA backbone at the 5' side of the AP site, creating a nick. This is followed by the removal of the 5' deoxyribose phosphate (B84403) (dRP) moiety, typically by a DNA polymerase with AP lyase activity (e.g., Pol β), which also inserts the correct nucleotide. Finally, DNA ligase seals the remaining nick, completing the repair process and restoring DNA integrity creative-diagnostics.combmbreports.orgnih.gov.

While N7-alkylguanines are primarily handled by BER, their persistence can also lead to other cellular consequences, such as stalling of DNA replication forks or strand breaks, which might engage other repair pathways or signaling cascades if BER is insufficient researchgate.netpnas.orgresearchgate.net.

Advanced Methodologies for 7 N Propylguanine Analysis and Research

Spectroscopic and Chromatographic Characterization Techniques

The precise analysis of 7-n-Propylguanine relies heavily on sophisticated separation and detection methods. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often coupled together, are the cornerstones of these analytical approaches.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating complex mixtures and quantifying individual components, including this compound. This method leverages differences in the chemical properties of analytes, such as polarity and affinity for a stationary phase, to achieve separation. By employing specific mobile phases and stationary phases (e.g., C18 columns), researchers can effectively isolate this compound from biological matrices or reaction mixtures specificpolymers.cominacom.nlcellulosechemtechnol.ro.

HPLC is often coupled with UV detection, which measures the absorbance of compounds at specific wavelengths. For quantitative analysis, HPLC utilizes calibration curves generated from known standards of this compound. The peak area or height in the chromatogram is directly proportional to the concentration of the analyte in the sample specificpolymers.comwaters.com. This allows for precise determination of the amount of this compound present.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-ESI MS, LC-MS/MS)

Mass Spectrometry (MS) is a powerful analytical technique that identifies and quantifies compounds based on their mass-to-charge ratio (m/z). When coupled with HPLC (LC-MS), it provides a highly sensitive and specific method for analyzing complex samples. Tandem Mass Spectrometry (MS/MS) further enhances this capability by subjecting selected ions to fragmentation, yielding characteristic patterns that aid in structural elucidation and confirmation oup.comescholarship.org.

Structural Elucidation and Identification of Adducts

LC-ESI MS and LC-MS/MS are critical for identifying and confirming the structure of this compound, particularly when it is present as a DNA adduct. In these techniques, molecules are ionized (e.g., via Electrospray Ionization - ESI), and the resulting ions are separated based on their mass-to-charge ratio. Tandem MS involves fragmenting a precursor ion and analyzing the resulting product ions. For N7-alkylguanines, a common fragmentation pathway involves the cleavage of the bond to the alkyl group, often accompanied by proton transfer, yielding characteristic product ions that help confirm the presence and structure of the propyl group attached to the N7 position of guanine (B1146940) oup.comresearchgate.net.

Researchers have synthesized this compound as a reference standard, allowing for direct comparison of its mass spectra and fragmentation patterns with those observed in experimental samples, thereby facilitating its identification researchgate.netresearchgate.netresearcher.life. The ability to characterize these adducts is essential for understanding how specific chemicals, such as 1-bromopropane (B46711), interact with DNA researchgate.netnih.gov.

Quantitative Analysis and Development of Analytical Methods

The development of sensitive and specific analytical methods is paramount for quantifying this compound, especially at low concentrations found in biological samples. LC-MS/MS methods, often employing Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), are widely used for targeted quantification. These methods monitor specific precursor-to-product ion transitions, offering high selectivity and sensitivity escholarship.orgnih.gov.

The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it helps to compensate for variations in sample preparation, ionization efficiency, and matrix effects nih.gov. Method development involves optimizing parameters such as mobile phase composition, column type, ionization source settings, and MS/MS fragmentation conditions to achieve reliable and reproducible results escholarship.orgnih.govchemrxiv.org. For instance, studies have reported the development of on-line Solid-Phase Extraction (SPE) coupled with LC-MS/MS for the simultaneous analysis of N7-alkylguanines, including N7-methylguanine and N7-ethylguanine, demonstrating high sensitivity and specificity nih.gov.

Application in DNA Adductomics for Comprehensive Profiling

DNA adductomics, a field that aims to comprehensively profile all DNA modifications within a genome, heavily relies on advanced MS techniques. LC-MS/MS platforms, particularly high-resolution mass spectrometry (HRMS), enable the screening and identification of a wide range of DNA adducts, including those that may not have been previously characterized escholarship.orgresearchgate.netchemrxiv.orgre-place.be.

By analyzing fragmentation spectra and employing databases of known adducts, researchers can identify and quantify this compound as part of a larger panel of DNA damage markers. This approach allows for a more holistic understanding of the genotoxic impact of exposures. For example, LC-MS/MS has been utilized in adductomics studies to screen for unknown DNA adducts, with methods optimized to detect characteristic fragmentation patterns, such as the loss of 2'-deoxyribose, to identify potential DNA adducts researchgate.netchemrxiv.orgresearchgate.net. This comprehensive profiling is vital for assessing the cumulative DNA damage resulting from exposure to various agents escholarship.org.

In Vitro Experimental Models

In vitro experimental models offer a controlled environment to investigate the formation, stability, and biological fate of this compound without the complexities of a whole organism. These models are essential for elucidating mechanistic pathways and establishing structure-activity relationships.

Studies have utilized the incubation of calf thymus DNA or 2'-deoxyguanosine (B1662781) with alkylating agents like 1-bromopropane to investigate the formation of this compound adducts researchgate.netresearchgate.netresearcher.lifenih.gov. These experiments allow researchers to:

Characterize Adduct Formation: By varying the concentration of the alkylating agent and incubation time, the efficiency and kinetics of this compound formation can be studied researchgate.netresearcher.lifenih.gov.

Investigate Direct vs. Metabolic Activation: In vitro models can help determine whether the compound acts as a direct alkylating agent or requires metabolic activation. For instance, studies suggest that 1-bromopropane may act as a direct alkylating agent in the formation of N7-propyl guanine researchgate.netnih.gov.

Study DNA Repair Mechanisms: Cell-free systems or specific enzyme assays can be employed to investigate the repair of this compound adducts by DNA repair enzymes, although specific studies focusing solely on this compound repair are less common in the provided literature compared to other alkylguanines like O6-alkylguanines nih.govnih.gov.

Assess Adduct Stability: The stability of the this compound adduct under physiological conditions can be evaluated in vitro, providing insights into its persistence in DNA.

These in vitro studies are foundational for understanding the initial molecular events that occur upon exposure to agents capable of forming this compound.

Incubation Systems Utilizing Deoxyguanosine and Calf Thymus DNA

In vitro incubation systems are fundamental for studying the direct interaction of chemical agents with DNA or its components. Studies have utilized calf thymus DNA and deoxyguanosine to investigate the formation of this compound when exposed to specific alkylating agents, such as 1-bromopropane (1-BP) researchgate.netresearchgate.netresearcher.liferesearchgate.netresearchgate.net. These experiments typically involve incubating purified DNA or deoxyguanosine with the test chemical under controlled physiological conditions.

The formation of this compound from 1-bromopropane has been demonstrated through the incubation of calf thymus DNA with 1-BP researchgate.netresearchgate.netresearcher.life. Research indicates that the production of this adduct is often proportional to the concentration of the alkylating agent used researchgate.net. For analytical purposes, a standard of N7-Propyl guanine is synthesized and characterized using techniques such as Nuclear Magnetic Resonance (NMR), UV spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI MS) to serve as a reference for identification and quantification researchgate.netresearchgate.net. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a key technique employed to detect and quantify these adducts, providing both parent ion masses and fragmentation patterns for confirmation researchgate.netresearchgate.net. Studies have also explored the reaction of other compounds, such as n-propylnitrosourea, with calf thymus DNA, confirming the formation of n-propyl adducts, including this compound epa.gov.

Role of Hepatic and Other Tissue Homogenates in Adduct Formation Studies

The involvement of metabolic enzymes, particularly those found in liver homogenates, is critical in understanding the bioactivation of certain chemicals into DNA-reactive species. However, in vitro studies investigating the formation of this compound from 1-bromopropane in calf thymus DNA have shown that the addition of liver homogenates did not significantly alter the adduct formation researchgate.netnih.govresearchgate.net. This observation suggests that 1-bromopropane may act as a direct alkylating agent, or that its activation pathway for DNA adduct formation does not heavily rely on hepatic enzymatic processes that are readily present in homogenates. In contrast, studies involving glutathione (B108866) (GSH) adducts (S-propyl GSH) formed from 1-BP indicated that their production was significantly higher in the presence of active liver homogenates, suggesting an enzyme-driven process for those specific adducts researchgate.netnih.govresearchgate.net.

In Vivo Research Models (Non-human Organismal Studies)

In vivo studies using animal models are essential for understanding the complex processes of chemical exposure, adduct formation, distribution, and persistence within a whole organism. Rodent models, particularly rats and mice, are frequently employed due to their physiological similarities to humans and the availability of established experimental protocols.

Application of Rodent Models for Investigating Adduct Formation and Distribution

Rodent models, such as Sprague-Dawley rats, have been instrumental in investigating the in vivo formation and distribution of this compound following exposure to agents like 1-bromopropane (1-BP) researchgate.netresearchgate.netnih.govresearchgate.net. These studies typically involve administering the chemical agent to the animals and subsequently analyzing various tissues for the presence and quantity of the specific DNA adduct. Techniques like Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are employed for the precise quantification of these adducts in biological samples researchgate.netnih.govresearchgate.net.

Research using these models has provided insights into the systemic distribution of this compound. For instance, studies examining 1-BP exposure in Sprague-Dawley rats have quantified the adduct in multiple organs, revealing patterns of formation and accumulation researchgate.netresearchgate.netnih.govresearchgate.net. Other rodent studies have investigated the in vivo formation of related guanine adducts, such as N7-glycidamide-guanine from acrylamide (B121943) in rats nih.gov, or N7-(3-benzo researchgate.netnih.govdioxol-5-yl-2-hydroxypropyl)guanine from safrole oxide in mice nih.govpsu.edu, further validating the utility of rodent models for such toxicological investigations.

Tissue-Specific Quantification of this compound in Research Models

The quantification of this compound across different tissues in rodent models provides critical information on its distribution and potential target organs. Studies involving Sprague-Dawley rats exposed to 1-bromopropane have systematically analyzed the levels of this compound in various tissues.

Table 1: Tissue Distribution of this compound in Sprague-Dawley Rats Exposed to 1-Bromopropane

TissuePresence of this compoundNotes
LiverDetected (Maximal formation)Maximally formed, indicating significant interaction with hepatic DNA researchgate.netresearchgate.netnih.govresearchgate.net.
SpleenDetectedSignificant formation observed researchgate.netresearchgate.netnih.govresearchgate.net.
TestesDetectedSignificant formation observed researchgate.netresearchgate.netnih.govresearchgate.net.
LungDetectedSignificant formation observed researchgate.netresearchgate.netnih.govresearchgate.net.
KidneyNot explicitly quantifiedWhile S-propyl GSH is found here, DNA adduct levels for this compound are not detailed in cited studies.
HeartNot detectedDNA adduct was not detected in cardiac tissue researchgate.netresearchgate.netnih.govresearchgate.net.
Other TissuesNot explicitly quantifiedStudies focused on liver, spleen, testes, and lung researchgate.netresearchgate.netnih.govresearchgate.net.

These findings demonstrate that the formation of this compound is not uniform across all tissues, with the liver showing the highest levels, followed by spleen, testes, and lung. The absence of detectable levels in cardiac tissue highlights tissue-specific differences in adduct formation or repair mechanisms.

Comparative Analysis with Other Alkylated Guanine Adducts

Alkylation of the guanine (B1146940) base in DNA can occur at several nucleophilic sites, with the N7 and O6 positions being the most common targets for many alkylating agents. The specific site of alkylation and the nature of the alkyl group attached have profound implications for the DNA adduct's chemical stability, biological fate, and mutagenic potential. This analysis focuses on 7-n-propylguanine, comparing it with its structural isomer, its O6-substituted counterpart, and other N7-alkylated guanine adducts to highlight these critical differences.

Theoretical and Computational Investigations of 7 N Propylguanine Formation

Application of Quantum Chemical Approaches (e.g., Semiempirical, Ab Initio, Density Functional Theory)

Quantum chemical methods are instrumental in elucidating the electronic structure and reactivity of molecules involved in the formation of 7-n-propylguanine. These approaches allow for the calculation of various molecular properties, such as charge distributions, molecular orbital energies, and reaction energetics, which are key to understanding the alkylation process.

Semiempirical Methods: These methods, such as MOPAC, offer a computationally less expensive way to study large molecular systems. They have been used to analyze the enthalpy changes associated with the alkylation of guanine (B1146940) at different sites, including the N7 and O6 positions. nih.gov While providing valuable qualitative insights, the accuracy of semiempirical methods can be limited for certain systems.

Ab Initio Methods: Ab initio calculations, based on first principles of quantum mechanics, provide a more rigorous description of molecular systems. Hartree-Fock (HF) and post-Hartree-Fock methods have been employed to study the interaction of guanine with various electrophiles. nih.gov These methods are computationally demanding but can yield highly accurate results, especially when combined with large basis sets. For instance, ab initio studies have been used to investigate the methylation of guanine, providing a foundation for understanding the alkylation by larger groups like n-propyl.

Density Functional Theory (DFT): DFT has become a widely used method in computational chemistry due to its favorable balance between accuracy and computational cost. DFT calculations have been successfully applied to model the alkylation of guanine by various agents. nih.gov Functionals such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-31G**), are commonly used to investigate the reaction pathways and activation energies for the formation of alkylated guanine adducts. These calculations have proven to be comparable to high-level ab initio methods for guanine-sized systems. nih.gov

A comparative overview of the application of these methods in the study of guanine alkylation is presented in Table 1.

MethodKey FeaturesApplication in Guanine Alkylation Studies
Semiempirical - Computationally efficient- Suitable for large systems- Initial assessment of reaction enthalpies for alkylation at different guanine sites.- Qualitative understanding of reaction mechanisms.
Ab Initio (HF, MP2) - High accuracy- Based on first principles- Detailed analysis of the electronic structure of guanine and its interaction with alkylating agents.- Calculation of interaction energies and geometries of reactant complexes and products.
Density Functional Theory (DFT) - Good balance of accuracy and computational cost- Includes electron correlation- Modeling of reaction pathways and transition states for guanine alkylation.- Prediction of activation energies and reaction rates.- Investigation of the site selectivity of alkylation.- Simulating the influence of solvent effects on the reaction.

Modeling Alkylation Reaction Mechanisms and Transition State Structures

Computational modeling is a powerful tool for elucidating the detailed step-by-step process of guanine alkylation. The formation of this compound is generally understood to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the N7 atom of guanine acts as the nucleophile, attacking the electrophilic carbon of the n-propylating agent, leading to the formation of a new C-N bond and the departure of a leaving group.

Theoretical calculations can map out the potential energy surface of the reaction, identifying key stationary points such as reactants, intermediates, transition states, and products. The transition state is a critical point on this surface, representing the energy maximum along the reaction coordinate. Its structure and energy determine the activation barrier and, consequently, the rate of the reaction.

For the n-propylation of guanine, computational models would predict a transition state where the N7 atom of guanine is partially bonded to the propyl group, and the bond to the leaving group is partially broken. The geometry of this transition state, including bond lengths and angles, can be precisely calculated using methods like DFT. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

Studies on similar alkylating agents have shown that the nature of the alkylating species (e.g., alkyldiazonium ion vs. carbocation) significantly influences the reaction mechanism and energetics. nih.gov For n-propylation, the propyldiazonium ion or a similar activated species would be the likely electrophile.

An illustrative representation of the key parameters in a modeled SN2 transition state for the formation of this compound is provided in Table 2.

ParameterDescriptionHypothetical Calculated Value (Illustrative)
N7(Guanine)-C(Propyl) Distance The forming bond between the guanine N7 atom and the propyl group's carbon.~2.1 Å
C(Propyl)-Leaving Group Distance The breaking bond between the propyl group's carbon and the leaving group.~2.3 Å
N7-C-Leaving Group Angle The angle between the incoming nucleophile and the departing leaving group. For an ideal SN2 reaction, this is close to 180°.~175°
Activation Energy (ΔE‡) The energy barrier that must be overcome for the reaction to occur.15-25 kcal/mol (in aqueous solution)

Predicting Alkylation Site Selectivity on Guanine

Guanine possesses several nucleophilic centers, including the N7, O6, N3, and N1 atoms, making the prediction of alkylation site selectivity a key challenge. The N7 position is generally the most nucleophilic and sterically accessible site, often leading to 7-alkylguanine as the major product. However, alkylation at other sites, particularly the O6 position, can have significant biological consequences.

Computational chemistry offers several approaches to predict site selectivity. One common method involves calculating the activation energies for alkylation at each potential site. The site with the lowest activation barrier is predicted to be the most favorable kinetically.

Another approach is to analyze the electronic properties of the guanine molecule, such as the distribution of electrostatic potential or the energies of the molecular orbitals. The site with the highest negative electrostatic potential or the highest contribution from the highest occupied molecular orbital (HOMO) is often the most susceptible to electrophilic attack.

For the n-propylation of guanine, theoretical studies would likely predict the N7 position to be the primary site of attack. However, the size of the n-propyl group, compared to smaller alkyl groups like methyl, might introduce steric effects that could influence the relative reactivity of different sites.

Table 3 presents a hypothetical comparison of calculated parameters used to predict the site selectivity of n-propylation on guanine.

Guanine SiteRelative Activation Energy (ΔΔE‡) (kcal/mol) (Illustrative)Mulliken Atomic Charge (Illustrative)HOMO Lobe Contribution (Illustrative)Predicted Major Product
N7 0.0-0.45HighYes
O6 +3.5-0.55ModerateNo
N3 +5.0-0.40LowNo

Emerging Research Avenues and Future Perspectives

Integration of 7-n-Propylguanine Analysis within DNA Adductomics for Comprehensive DNA Damage Assessment

DNA adductomics has emerged as a powerful strategy for evaluating the entirety of DNA modifications within a genome, offering a holistic view of DNA damage resulting from environmental exposures and endogenous processes. nih.gov This approach moves beyond the analysis of single, pre-selected adducts to a broader screening of the "adductome," which can reveal patterns of damage characteristic of specific exposures. The integration of this compound analysis into DNA adductomics platforms is a key area of future research. By including this compound in a larger panel of DNA adducts, researchers can develop a more comprehensive assessment of the DNA damage landscape caused by alkylating agents.

Mass spectrometry-based techniques, particularly high-resolution mass spectrometry, are central to DNA adductomics. nih.gov These methods allow for the simultaneous detection and quantification of numerous DNA adducts in a single analysis. The inclusion of this compound in these multi-adduct analyses can help to create "adductome maps" or "fingerprints" that are specific to certain exposures, such as to n-propylating agents. This comprehensive view can provide a more accurate risk assessment by capturing the full spectrum of DNA damage, rather than relying on a single biomarker.

Future research in this area will likely focus on:

Developing standardized protocols for the inclusion of this compound in adductomics workflows.

Building databases of adductome profiles associated with various environmental and occupational exposures.

Utilizing these comprehensive profiles to better understand the mechanisms of chemical carcinogenesis and to identify individuals at higher risk of disease.

Further Elucidation of Repair Mechanisms Specific to this compound and its Ring-Opened Derivatives

The persistence of DNA adducts is a critical factor in their potential to cause mutations. Therefore, a thorough understanding of the cellular mechanisms that repair this compound is essential. N7-alkylguanine adducts, including this compound, are primarily removed from DNA through the Base Excision Repair (BER) pathway. nih.goviaea.org This multi-step process is initiated by a DNA glycosylase that recognizes the damaged base and cleaves the N-glycosidic bond, releasing the adducted guanine (B1146940) and creating an apurinic/apyrimidinic (AP) site. nih.govgrantome.com Subsequent enzymatic steps process the AP site and restore the correct DNA sequence. nih.gov

A key characteristic of N7-alkylguanine adducts is the chemical instability of the glycosidic bond, which can lead to spontaneous depurination, leaving behind a non-instructive AP site. researchgate.net Additionally, the positive charge on the imidazole (B134444) ring of this compound makes it susceptible to chemical rearrangement, leading to the opening of the imidazole ring to form a more stable, but still mutagenic, formamidopyrimidine (Fapy) derivative. researchgate.net

These ring-opened lesions, such as 5-N-propyl-2,6-diamino-4-hydroxyformamidopyrimidine, are also recognized and repaired by the BER pathway, specifically by Fapy-DNA glycosylases. researchgate.net Future research is needed to fully characterize the efficiency and fidelity of the repair of this compound and its ring-opened derivatives by various DNA glycosylases. Understanding the competition between repair, depurination, and ring-opening will provide a clearer picture of the ultimate biological fate of this adduct.

Key research questions to be addressed include:

Which specific human DNA glycosylases are most active on this compound?

What is the rate of spontaneous depurination and ring-opening of this compound in cellular DNA?

How does the repair efficiency of this compound and its Fapy derivative influence its mutagenic potential?

Development of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity in Adduct Detection

The accurate quantification of this compound, which often exists at very low levels in biological samples, requires highly sensitive and specific analytical methods. Continuous advancements in analytical chemistry are crucial for improving the detection limits and throughput of these assays.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of DNA adducts due to its high selectivity and sensitivity. nih.gov Isotope-dilution LC-MS/MS, which uses a stable isotope-labeled internal standard, allows for precise quantification by correcting for variations in sample processing and instrument response. nih.gov To further enhance sensitivity, on-line solid-phase extraction (SPE) can be coupled with LC-MS/MS to pre-concentrate the analyte of interest and remove interfering matrix components. nih.gov

Another sensitive technique for the detection of DNA adducts is the immuno-slot blot (ISB) assay. nih.gov This method relies on the use of a specific monoclonal antibody that recognizes and binds to the adduct of interest within single-stranded DNA immobilized on a membrane. nih.gov The bound antibody is then detected using a labeled secondary antibody, providing a quantitative measure of the adduct level. nih.gov The development of high-affinity monoclonal antibodies specific for this compound would enable the application of this high-throughput technique for screening large numbers of samples.

Future directions for the development of analytical techniques include:

Improving the ionization efficiency and fragmentation of this compound in mass spectrometry for lower detection limits.

Developing novel immuno-based assays with enhanced specificity and sensitivity.

Miniaturizing and automating sample preparation and analysis for high-throughput screening.

Below is a table summarizing the key analytical techniques used for the detection of N7-alkylguanine adducts:

Analytical TechniquePrincipleAdvantagesDetection Limit (Example for N7-alkylguanines)
LC-MS/MS Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation.High specificity and sensitivity, allows for simultaneous analysis of multiple adducts.0.17 fmol for N7-EtG nih.gov
Isotope-Dilution LC-MS/MS Uses a stable isotope-labeled internal standard for precise quantification.High accuracy and precision, corrects for sample loss and matrix effects.0.42 fmol for N7-MeG nih.gov
On-line SPE LC-MS/MS Integrates solid-phase extraction for sample cleanup and concentration directly with the LC-MS/MS system.Increased sensitivity, reduced sample handling, and higher throughput.Comparable to or better than traditional LC-MS/MS. nih.gov
Immuno-Slot Blot (ISB) Utilizes specific antibodies to detect adducts in immobilized single-stranded DNA.High sensitivity, suitable for high-throughput screening, does not require mass spectrometry.Can detect adducts at a molar ratio of 10-7 to 10-8. nih.gov

Q & A

Q. What are the standard synthesis protocols for 7-n-Propylguanine, and how can researchers ensure reproducibility?

The synthesis of this compound typically involves alkylation reactions targeting the N7 position of guanine derivatives. Key steps include:

  • Reagent selection : Use propyl halides or sulfonates under alkaline conditions to facilitate nucleophilic substitution .
  • Purification : Chromatography (HPLC or column) and recrystallization are critical for isolating high-purity products.
  • Validation : Characterization via 1^1H/13^13C NMR, mass spectrometry, and elemental analysis ensures structural fidelity. Reproducibility requires detailed documentation of solvent ratios, reaction times, and temperature controls, per guidelines from journals like the Beilstein Journal of Organic Chemistry .

Q. How should researchers design initial biological assays to evaluate this compound’s activity?

  • In vitro testing : Start with cell viability assays (e.g., MTT or ATP-based luminescence) in cancer cell lines, given guanine analogs’ historical relevance in oncology.
  • Dose-response curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to identify IC50_{50} values.
  • Controls : Include untreated cells and reference compounds (e.g., 6-thioguanine) to benchmark activity .

Q. What analytical methods are recommended for characterizing this compound’s stability under varying pH conditions?

  • High-throughput HPLC : Monitor degradation products at pH 2 (simulating gastric fluid) and pH 7.4 (physiological conditions) over 24–72 hours.
  • Kinetic modeling : Apply first-order decay equations to estimate half-life.
  • Spectroscopic validation : Use UV-Vis spectroscopy to detect shifts in absorbance maxima indicative of structural changes .

Advanced Research Questions

Q. How can computational modeling elucidate this compound’s interaction with DNA repair enzymes (e.g., O6^66-alkylguanine-DNA alkyltransferase)?

  • Molecular docking : Use software like AutoDock Vina to simulate binding affinities between the propyl group and enzyme active sites.
  • MD simulations : Run 100-ns trajectories to assess conformational stability and hydrogen-bonding patterns.
  • Validation : Compare in silico results with enzymatic activity assays (e.g., SPR or fluorescence quenching) .

Q. What strategies resolve contradictions in reported solubility data for this compound across studies?

  • Meta-analysis : Systematically compare solvents (e.g., DMSO vs. aqueous buffers), temperatures, and measurement techniques (e.g., gravimetric vs. spectrophotometric) used in prior studies.
  • Standardized protocols : Adopt the NIH Preclinical Checklist for reporting solvent purity, equilibration times, and agitation methods to minimize variability .

Q. How should researchers design cross-disciplinary studies to explore this compound’s applications in epigenetics or signal transduction?

  • Hypothesis-driven frameworks : Example: “Does this compound modulate histone methylation via competitive inhibition of methyltransferases?”
  • Collaborative workflows : Partner with structural biologists for crystallography and bioinformaticians for pathway enrichment analysis.
  • Multi-omics integration : Combine RNA-seq (transcriptomic impact) with metabolomic profiling to map downstream effects .

Methodological & Ethical Considerations

Q. What are the best practices for citing prior studies on this compound to avoid redundancy and ensure academic integrity?

  • Primary sources : Prioritize peer-reviewed journals over patents or preprints. Use tools like Zotero to track references.
  • Plagiarism checks : Utilize software (e.g., Turnitin) to flag unintended text duplication, especially in synthesis and results sections .

Q. How can researchers address ethical concerns when testing this compound in animal models?

  • IACUC compliance : Submit detailed protocols for dose ranges, endpoint criteria, and analgesia plans.
  • 3Rs adherence : Implement in silico or in vitro screens (e.g., organoids) to reduce animal use .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

  • Non-linear regression : Fit data to log(inhibitor) vs. response models (e.g., GraphPad Prism).
  • Error reporting : Include 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Q. How should researchers document negative or inconclusive results in this compound studies?

  • Transparency : Use supplemental sections to describe failed experiments (e.g., lack of enzyme inhibition) and potential confounding factors (e.g., compound instability).
  • Pre-registration : Share null hypotheses and methodologies on platforms like Open Science Framework to counter publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.